molecular formula C17H15FN4O2S B2824287 4-fluoro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide CAS No. 714289-27-7

4-fluoro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide

Cat. No. B2824287
CAS RN: 714289-27-7
M. Wt: 358.39
InChI Key: RMRLJXFYRGGZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as '4FNBQ' and is a sulfonamide derivative of quinoxaline.

Scientific Research Applications

Anticancer and Radioprotective Applications

  • The synthesis of novel quinoline derivatives using benzenesulfonamide compounds has been reported, where some derivatives exhibited significant in vitro anticancer activity against Ehrlich ascites carcinoma cells. Among these compounds, certain derivatives showed promising cytotoxic activity comparable to doxorubicin, a reference drug, and also exhibited radioprotective activity against γ-irradiation in mice (Ghorab et al., 2007).

Antimicrobial and Antiviral Evaluation

  • Arylsulfonamide derivatives containing quinazolinone were synthesized and assessed for their bioactivity. One compound in particular showed excellent activity against both Ralstonia solanacearum and Gibberella zeae, surpassing that of commercial bactericides and fungicides, suggesting the potential of these compounds in agricultural applications and disease management (Zhigang Zeng et al., 2016).

Enzyme Inhibition for Therapeutic Targeting

  • Studies on sulfonamide compounds have shown their ability to act as inhibitors of carbonic anhydrase isozymes, a mechanism that can be exploited in designing anticancer agents. The synthesis and evaluation of novel benzenesulfonamide derivatives have been explored, with some compounds showing interesting in vitro anticancer activities, providing insights into potential therapeutic applications (Al-Said et al., 2010).

Multi-target Drug Design

  • The development of hybrid compounds incorporating benzenesulfonamide moieties for the treatment of Alzheimer's disease has been investigated. These compounds demonstrated potent inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, showing selectivity towards BChE, which is significant for developing treatments targeting neurodegenerative diseases (Makhaeva et al., 2020).

Sensing and Detection Applications

  • A novel organic molecule-based sensor capable of detecting multiple analytes, including moisture, warfare agents (e.g., phosgene), and metal ions (Cu2+ and Fe3+), has been developed using a benzenesulfonamide derivative. This versatile sensing capability highlights the potential of such compounds in environmental monitoring, safety, and diagnostic applications (Kaushik et al., 2021).

properties

IUPAC Name

4-fluoro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S/c1-2-11-19-16-17(21-15-6-4-3-5-14(15)20-16)22-25(23,24)13-9-7-12(18)8-10-13/h2-10H,1,11H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRLJXFYRGGZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide

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